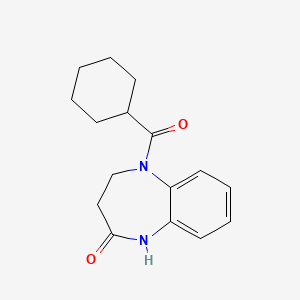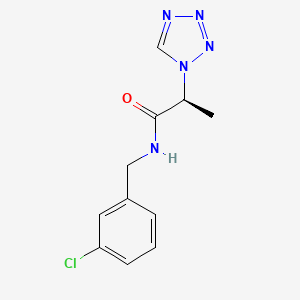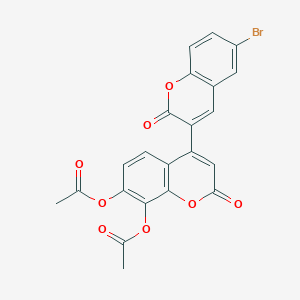![molecular formula C27H25NO6 B11137174 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11137174.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a benzyloxycarbonyl-protected amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate typically involves multiple steps. One common approach is the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the benzo[c]chromene core . The amino acid moiety is then introduced through a series of protection and deprotection steps, using benzyloxycarbonyl (Cbz) as the protecting group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromene core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and free amino acids, depending on the specific reaction conditions used.
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with specific molecular targets. For example, similar compounds have been shown to bind to receptors in immune cells, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}propanoate
Uniqueness
The uniqueness of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[c]chromene core and a benzyloxycarbonyl-protected amino acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C27H25NO6/c1-16(2)23(28-27(31)32-15-18-9-5-4-6-10-18)26(30)33-22-14-13-20-19-11-7-8-12-21(19)25(29)34-24(20)17(22)3/h4-14,16,23H,15H2,1-3H3,(H,28,31)/t23-/m0/s1 |
InChI Key |
NGVWDPWLFBEVTJ-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137102.png)
![3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11137105.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137113.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11137120.png)
![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde](/img/structure/B11137124.png)

![7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137128.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11137129.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylbenzyl)propanamide](/img/structure/B11137135.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137143.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11137146.png)
![(5Z)-5-(3-bromobenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137153.png)
